Technical Guide: Methyl 6-bromo-2,3,4-trifluorobenzoate
Technical Guide: Methyl 6-bromo-2,3,4-trifluorobenzoate
The following technical guide details the properties, synthesis, and application of Methyl 6-bromo-2,3,4-trifluorobenzoate , a critical fluorinated building block in modern medicinal chemistry.
CAS Number: 1525649-77-7 Role: Advanced Intermediate for Heterocyclic Synthesis & Medicinal Chemistry
Executive Summary
Methyl 6-bromo-2,3,4-trifluorobenzoate is a highly functionalized aromatic scaffold utilized primarily in the discovery of small-molecule therapeutics. Its structure combines three distinct chemical handles—an electrophilic ester, a displaceable polyfluoro-motif, and a reactive aryl bromide—allowing for orthogonal functionalization. This compound is particularly valued in the synthesis of Nav1.8 inhibitors , kinase inhibitors , and fluorinated isoquinolone antibiotics , where the specific 2,3,4-trifluoro substitution pattern enhances metabolic stability and lipophilicity.
Chemical Identity & Physical Properties[1][2]
| Property | Specification |
| IUPAC Name | Methyl 6-bromo-2,3,4-trifluorobenzoate |
| CAS Number | 1525649-77-7 |
| Molecular Formula | C₈H₄BrF₃O₂ |
| Molecular Weight | 269.02 g/mol |
| Appearance | White to pale yellow solid or semi-solid |
| Boiling Point | ~268 °C (Predicted) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Key Functional Groups | Methyl Ester (C1), Fluorines (C2, C3, C4), Bromine (C6) |
Synthesis & Manufacturing Workflows
Retrosynthetic Logic
The synthesis of Methyl 6-bromo-2,3,4-trifluorobenzoate typically proceeds via the esterification of its parent acid, 6-bromo-2,3,4-trifluorobenzoic acid (CAS 530145-53-0).[1] The acid itself is constructed via directed ortho-lithiation of 1-bromo-3,4,5-trifluorobenzene, exploiting the directing effect of the fluorine atoms to install the carboxylate adjacent to the bromine.
Manufacturing Process Diagram
The following workflow illustrates the industrial route from the trifluorobenzene precursor to the final methyl ester.
Caption: Step-wise synthesis from 1-bromo-3,4,5-trifluorobenzene via directed lithiation and Fischer esterification.
Applications in Drug Discovery[6][7][8]
Mechanistic Utility: The "Orthogonal" Scaffold
This molecule is a "Swiss Army knife" for medicinal chemists due to its three chemically distinct reaction sites:
-
C4-Fluorine (Nucleophilic Aromatic Substitution - SNAr): The fluorine at the 4-position is para to the electron-withdrawing ester group. This activates it for displacement by amines or thiols. This is critical for introducing polarity or solubilizing groups early in a synthesis.
-
C6-Bromine (Cross-Coupling): The bromine atom allows for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to extend the carbon skeleton.
-
C1-Ester (Cyclization Handle): The ester serves as an electrophile for ring-closing reactions, often reacting with a nucleophile introduced at the C6 position to form fused bicyclic systems like quinazolines or isoquinolones .
Case Study: Nav1.8 Inhibitors
Research into non-opioid pain management has utilized this scaffold to synthesize inhibitors of the voltage-gated sodium channel Nav1.8. The trifluorobenzene core provides resistance to oxidative metabolism (blocking P450 sites), while the bromine allows for the attachment of aryl side chains necessary for channel binding.
Experimental Protocols
Protocol: Esterification of 6-Bromo-2,3,4-trifluorobenzoic Acid
This protocol describes the conversion of the acid to the methyl ester, a standard procedure for generating CAS 1525649-77-7.
Reagents:
-
6-Bromo-2,3,4-trifluorobenzoic acid (1.0 eq)
-
Methanol (anhydrous, solvent)
-
Thionyl Chloride (SOCl₂, 2.0 eq) or Sulfuric Acid (catalytic)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 6-bromo-2,3,4-trifluorobenzoic acid and anhydrous methanol (0.5 M concentration).
-
Activation: Cool the solution to 0°C in an ice bath. Dropwise add Thionyl Chloride (SOCl₂) over 15 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).
-
Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 3–5 hours.
-
Monitoring: Monitor by TLC (Hexanes/EtOAc 8:2). The starting material acid (polar, near baseline) should disappear, replaced by the less polar ester (Rf ~0.7).
-
Workup: Concentrate the mixture under reduced pressure to remove methanol. Dissolve the residue in Ethyl Acetate. Wash with saturated NaHCO₃ (to neutralize HCl) and Brine.
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. The resulting oil/solid usually requires no further purification (Purity >95%).
Protocol: Regioselective SNAr at C4
Objective: Selective displacement of the 4-Fluoro substituent. Insight: The C4-F is activated by the para-ester. The C2-F is activated by the ortho-ester but is sterically hindered and less electrophilic than C4.
Procedure:
-
Dissolve Methyl 6-bromo-2,3,4-trifluorobenzoate in THF.
-
Add 1.1 eq of primary amine (e.g., cyclopropylamine) and 2.0 eq of DIPEA.
-
Stir at RT.[2] If no reaction occurs after 4h, heat to 50°C.
-
Self-Validation: 19F NMR will show the disappearance of the C4-F signal (typically the most upfield triplet/multiplet due to shielding/coupling environment changes).
Quality Control & Analytics
To ensure the integrity of this intermediate, the following analytical parameters must be met:
| Test | Acceptance Criteria | Method Note |
| HPLC Purity | ≥ 97.0% | UV detection at 254 nm; C18 column. |
| 1H NMR | Consistent with structure | Singlet (3H) at ~3.9 ppm (Methyl ester); Aromatic H (1H) multiplet. |
| 19F NMR | Three distinct signals | Critical to confirm the trifluoro pattern is intact and no defluorination occurred. |
| Appearance | White/Pale Yellow Solid | Darkening indicates decomposition or free bromine release. |
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
Spill: Absorb with sand or vermiculite. Do not flush into drains.
References
-
PubChem. Methyl 6-bromo-2,3,4-trifluorobenzoate Compound Summary. National Library of Medicine. [Link]
- Google Patents.Preparation method of halogenated benzoic acid derivatives.
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review. (Context for trifluoro-group utility in drug design). [Link][3]
